7F9YKV2UHL
Overview
Description
. This compound is a derivative of indolinone, a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. Indolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-indolinone, (S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with acyl chlorides, followed by cyclization in the presence of a base. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of 3-Methyl-2-indolinone, (S)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes steps such as purification through crystallization or chromatography to achieve the required quality for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-indolinone, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indolinone to its corresponding oxindole derivative.
Reduction: Reduction reactions can lead to the formation of indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include oxindoles, indolines, and various substituted indolinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-2-indolinone, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-2-indolinone, (S)- involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, bind to receptors, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indoline: A reduced form of indolinone with similar structural features but different reactivity.
Oxindole: An oxidized derivative of indolinone with distinct biological activities.
Indole: A structurally related compound with a wide range of biological activities.
Uniqueness
3-Methyl-2-indolinone, (S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its reactivity and interactions with biological targets .
Properties
IUPAC Name |
(3S)-3-methyl-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-6H,1H3,(H,10,11)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZCPUCZKLTAJQ-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345188 | |
Record name | (3S)-1,3-Dihydro-3-methyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232139-08-0 | |
Record name | 3-Methyl-2-indolinone, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232139080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-1,3-Dihydro-3-methyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801345188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-2-INDOLINONE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F9YKV2UHL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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